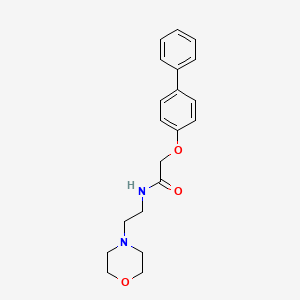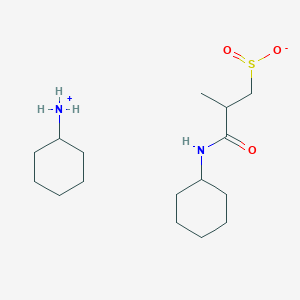
2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a biphenyl group, a morpholine ring, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE typically involves the following steps:
Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.
Coupling with Morpholine: The biphenyl-4-yloxy halide is then reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to form the desired amide linkage.
Final Product Formation: The intermediate product is then subjected to acylation using acetic anhydride or a similar acylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl and morpholine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Biphenyl-4-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted biphenyl and morpholine derivatives.
Applications De Recherche Scientifique
2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-([1,1’-Biphenyl]-4-yl)-2-methyl-2-morpholinopropan-1-one
- Biphenyl-4-yloxy derivatives
- Morpholine-based amides
Uniqueness
2-(BIPHENYL-4-YLOXY)-N-(2-MORPHOLIN-4-YLETHYL)ACETAMIDE stands out due to its specific combination of biphenyl, morpholine, and acetamide groups, which confer unique chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-10-11-22-12-14-24-15-13-22)16-25-19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9H,10-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEGJISAHAAOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-fluorophenyl)-4-methyl-5-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B5960283.png)
![7-(2-Methoxyethyl)-2-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5960286.png)
![6-tert-butyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5960291.png)
![8-(2-furyl)-3,3-dimethyl-6-(4-methylpiperidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5960292.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B5960309.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5960318.png)
![2-iodo-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5960325.png)
![2,2'-[2,4-quinazolinediylbis(4,1-phenylenenitrilomethylylidene)]diphenol](/img/structure/B5960334.png)
![2-[(2-chloro-6-fluorobenzyl)thio]pyrimidine](/img/structure/B5960339.png)
![{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B5960345.png)
![5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5960353.png)

![1-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]-1-propanol](/img/structure/B5960378.png)
![N~2~-[2-Methyl-1-(1-pyrrolidinylcarbonyl)propyl]-2-furamide](/img/structure/B5960384.png)
